

Application Notes and Protocols for Imipenem MIC Determination by Agar Dilution

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Compound of Interest

Compound Name: *Imipenem and cilastatin*

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These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of imipenem using the agar dilution method. This method is a standardized and reproducible technique for assessing the *in vitro* activity of an antimicrobial agent against a given microorganism. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following tables summarize key quantitative data for performing the imipenem agar dilution assay, including quality control ranges and recommended concentrations.

Table 1: Quality Control (QC) Strains and Expected Imipenem MIC Ranges

Quality Control Strain	ATCC Number	Imipenem MIC Range (µg/mL)
Escherichia coli	25922	0.25 - 1
Pseudomonas aeruginosa	27853	1 - 4
Klebsiella pneumoniae	700603	0.06 - 0.25

Note: These ranges are based on CLSI M100 guidelines and may be subject to change. It is recommended to consult the latest version of the CLSI M100 document for the most current information.

Table 2: Imipenem Stock Solution and Dilution Series Preparation

Parameter	Value/Instruction
Imipenem Powder Solvent	Phosphate buffer (pH 7.2)
Stock Solution Concentration	1000 µg/mL
Dilution Series	Two-fold serial dilutions
Typical Concentration Range	0.03 - 32 µg/mL

Experimental Protocols

This section provides a detailed, step-by-step methodology for determining imipenem MIC values using the agar dilution method.

Materials

- Imipenem analytical standard powder
- Mueller-Hinton Agar (MHA)
- Phosphate buffer (pH 7.2)
- Sterile distilled water
- Petri dishes (90 mm or 100 mm)
- Sterile tubes for dilutions
- Micropipettes and sterile tips
- Inoculum replicating apparatus (optional)
- 0.5 McFarland turbidity standard

- Quality control (QC) strains (e.g., *E. coli* ATCC 25922, *P. aeruginosa* ATCC 27853, *K. pneumoniae* ATCC 700603)
- Test bacterial isolates
- Incubator (35 ± 2 °C)

Protocol

1. Preparation of Imipenem Stock Solution and Dilutions

- Prepare a stock solution of imipenem at a concentration of 1000 µg/mL in phosphate buffer (pH 7.2).[1]
- Perform a series of two-fold dilutions of the stock solution to create a range of concentrations.[2] The final concentrations in the agar will be one-tenth of these working solution concentrations.

2. Preparation of Agar Plates

- Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[1]
- Autoclave the MHA and cool it to 45-50 °C in a water bath.
- For each desired final imipenem concentration, add 2 mL of the corresponding imipenem working solution to 18 mL of molten MHA. This creates a 1:10 dilution of the antibiotic.
- Mix gently but thoroughly to avoid bubbles and pour the mixture into sterile Petri dishes.
- Allow the agar to solidify at room temperature.
- Prepare a growth control plate containing MHA without any imipenem.
- Plates can be stored at 4°C and should be used within a few days of preparation.[1]

3. Preparation of Inoculum

- From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, select several morphologically similar colonies.

- Suspend the colonies in a sterile broth or saline solution.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute this standardized suspension 1:10 in sterile broth or saline to obtain a final inoculum density of approximately 1×10^7 CFU/mL.

4. Inoculation of Agar Plates

- Using an inoculum-replicating apparatus or a calibrated loop, spot 1-2 μ L of the diluted bacterial suspension onto the surface of each imipenem-containing agar plate and the growth control plate.[\[1\]](#) This will deliver approximately 10^4 CFU per spot.[\[1\]](#)[\[2\]](#)
- Allow the inoculum spots to dry completely before inverting the plates for incubation.

5. Incubation

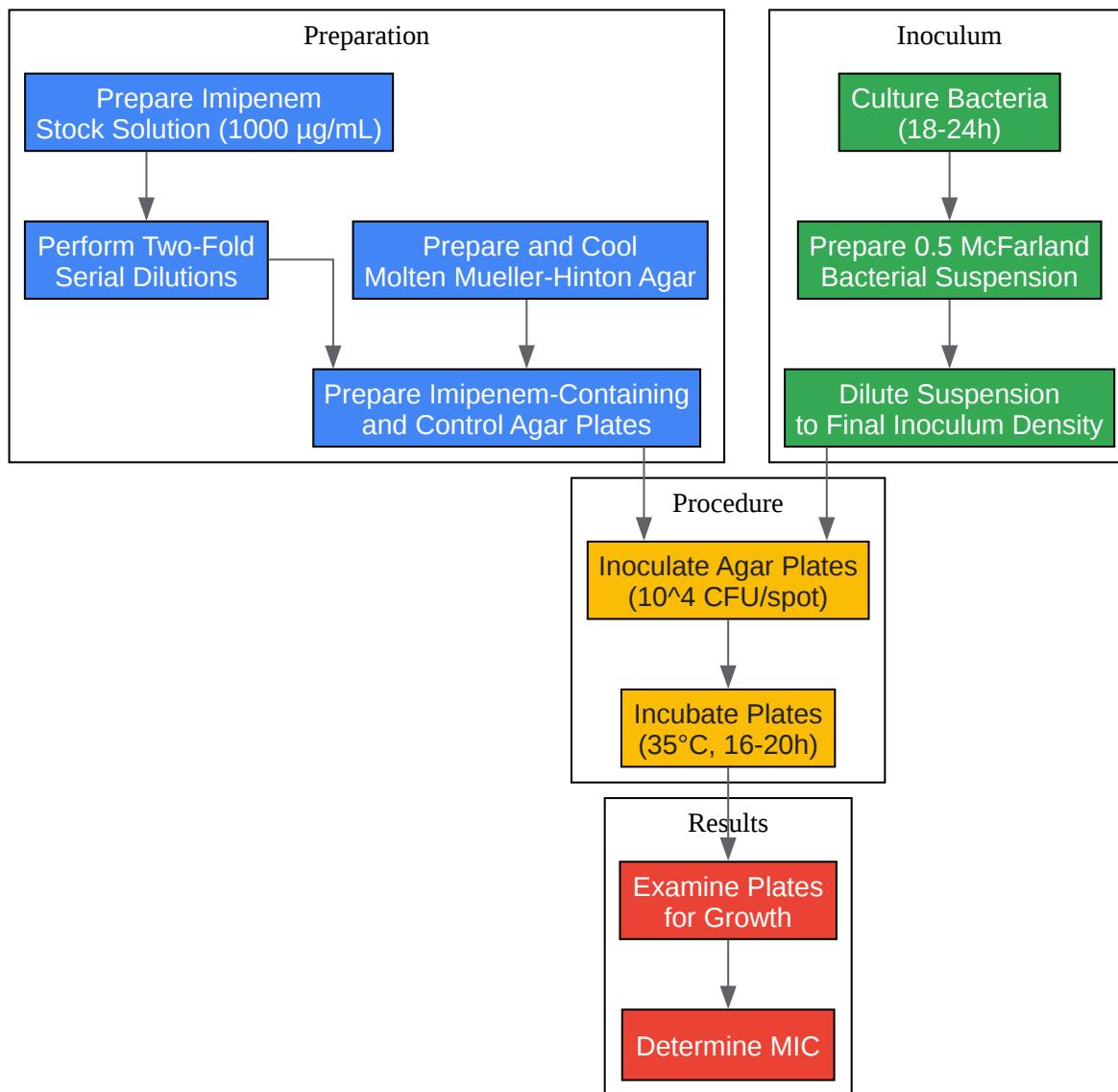
- Incubate the inoculated plates at 35 ± 2 °C for 16-20 hours in ambient air.[\[1\]](#)[\[2\]](#)

6. Interpretation of Results

- After incubation, examine all plates for bacterial growth.
- The MIC is the lowest concentration of imipenem that completely inhibits the visible growth of the organism, including the presence of a single colony or a faint haze.
- The growth control plate should show confluent growth.
- The MICs for the QC strains should fall within their acceptable ranges as specified in Table 1.

Visualizations

The following diagram illustrates the experimental workflow for the agar dilution method.

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Caption: Workflow for Imipenem MIC Determination by Agar Dilution.

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References

- 1. journals.asm.org [journals.asm.org]
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